Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

CAS No.: 42018-32-6

Cat. No.: VC1960067

Molecular Formula: C14H17NO3

Molecular Weight: 247.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 42018-32-6 |

|---|---|

| Molecular Formula | C14H17NO3 |

| Molecular Weight | 247.29 g/mol |

| IUPAC Name | 2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone |

| Standard InChI | InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 |

| Standard InChI Key | GGYYBRCVBOHZBD-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 |

Introduction

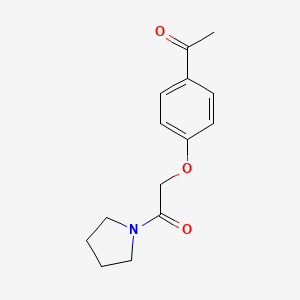

Molecular Structure and Identification

Chemical Identity and Nomenclature

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- is an organic compound with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . The compound is identified by the Chemical Abstracts Service (CAS) registry number 42018-32-6 . Its International Union of Pure and Applied Chemistry (IUPAC) name is 2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone . Other recognized synonyms include:

-

1-[4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]ethanone

-

4'-Pyrrolidinylcarbonylmethoxyacetophenone

Structural Characteristics

The molecular architecture of acetophenone, 4'-pyrrolidinylcarbonylmethoxy- features three primary functional components:

-

An acetophenone core (phenyl ring with acetyl substituent)

-

An ether linkage (-O-) at the para position

-

A pyrrolidinylcarbonylmethyl group attached via the ether oxygen

This arrangement creates a molecule with multiple functional groups including a ketone (acetyl group), an ether linkage, and an amide (pyrrolidinylcarbonyl) moiety. The structural complexity results in a molecule with distinct chemical reactivity patterns and physicochemical properties compared to simpler acetophenone derivatives.

Physical and Chemical Properties

Computed Physicochemical Properties

Based on computational models reported in PubChem, acetophenone, 4'-pyrrolidinylcarbonylmethoxy- demonstrates the following physicochemical characteristics:

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 247.29 | g/mol |

| XLogP3 | 1.1 | - |

| Hydrogen Bond Donor Count | 0 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 4 | - |

| Topological Polar Surface Area | 46.6 | Ų |

| Heavy Atom Count | 18 | - |

| Complexity | 302 | - |

| Formal Charge | 0 | - |

Table 1: Computed physicochemical properties of acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

Solubility and Partitioning Behavior

The moderate XLogP3 value of 1.1 suggests balanced lipophilic and hydrophilic characteristics, indicating potential solubility in both polar and non-polar solvents . This amphiphilic nature likely influences the compound's behavior in various chemical environments and potential biological systems. The absence of hydrogen bond donors coupled with three hydrogen bond acceptors creates a specific intermolecular interaction profile that would affect crystal packing, solution behavior, and potential interactions with biological macromolecules.

Structural Flexibility

Chemical Reactivity Profile

The multiple functional groups present in acetophenone, 4'-pyrrolidinylcarbonylmethoxy- suggest a diverse reactivity profile. Based on general organic chemistry principles and known behavior of individual functional groups, the following reactivity patterns can be anticipated:

Ketone Functionality

The acetyl group would likely participate in typical ketone reactions:

-

Nucleophilic Addition: Formation of addition products with nucleophiles such as hydrazines, hydroxylamines, and Grignard reagents.

-

Reduction: Conversion to secondary alcohols using hydride reducing agents (NaBH₄, LiAlH₄).

-

Condensation: Aldol-type condensations with appropriate carbonyl compounds.

-

Oxime Formation: The reaction with hydroxylamine could produce the corresponding oxime derivative, similar to other acetophenone derivatives .

Ether Linkage Reactivity

The ether bond connecting the acetophenone core to the pyrrolidinylcarbonylmethyl group could potentially undergo:

-

Cleavage Reactions: Under harsh conditions (strong acids, Lewis acids), the ether bond might be susceptible to cleavage.

-

Oxidation: In the presence of strong oxidizing agents, oxidation at the α-carbon could occur.

Amide Functionality

The pyrrolidinylcarbonyl group presents amide reactivity:

-

Hydrolysis: Under acidic or basic conditions, the amide bond could potentially undergo hydrolysis.

-

Reduction: Reduction of the amide to the corresponding amine using strong reducing agents.

-

Transamidation: Exchange of the pyrrolidinyl group under appropriate conditions.

Comparative Analysis with Related Acetophenone Derivatives

To contextualize the properties of acetophenone, 4'-pyrrolidinylcarbonylmethoxy-, a comparison with related acetophenone derivatives is instructive.

Structural Comparison with Acetophenone Derivatives

Table 2: Structural comparison of acetophenone, 4'-pyrrolidinylcarbonylmethoxy- with related acetophenone derivatives

Electronic and Physicochemical Considerations

The electronic properties of the substituents significantly influence the reactivity of the acetophenone core:

-

The electron-donating properties of the oxygen in the pyrrolidinylcarbonylmethoxy group would increase electron density in the aromatic ring, particularly at ortho and para positions relative to the substituent.

-

Compared to simple electron-donating groups like methoxy (-OCH₃), the pyrrolidinylcarbonylmethoxy group introduces additional complexity through its amide functionality, potentially altering reactivity patterns.

-

The substantially higher molecular weight and greater structural complexity compared to simpler derivatives suggest different physical properties, including melting point, boiling point, and solubility characteristics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume